molecular formula C10H7BrClN B1371084 8-Bromo-4-chloro-6-methylquinoline CAS No. 1156602-22-0

8-Bromo-4-chloro-6-methylquinoline

Cat. No.: B1371084
CAS No.: 1156602-22-0
M. Wt: 256.52 g/mol
InChI Key: XZLLMICSEAATSX-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-6-methylquinoline is a halogenated heterocyclic compound with the empirical formula C10H7BrClN and a molecular weight of 256.53 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-6-methylquinoline typically involves halogenation reactions. One common method is the bromination and chlorination of 6-methylquinoline. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Comparison with Similar Compounds

  • 6-Bromo-4-chloro-8-methylquinoline
  • 4-Bromo-6-chloro-8-methylquinoline
  • 8-Bromo-4-chloro-2-methylquinoline
  • 7-Bromo-4-chloro-8-methylquinoline
  • 6-Bromo-4-chloro-2-methylquinoline

Comparison: 8-Bromo-4-chloro-6-methylquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted drug design and development .

Properties

IUPAC Name

8-bromo-4-chloro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLLMICSEAATSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656130
Record name 8-Bromo-4-chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156602-22-0
Record name 8-Bromo-4-chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1156602-22-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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